N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide
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Overview
Description
N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide is a chemical compound with the molecular formula C15H20ClNO2 and a molecular weight of 281.78 g/mol. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with methoxyamine to form an oxime, followed by reduction to the corresponding amine. This amine is then reacted with acryloyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Scientific Research Applications
N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-2-methoxyacetamide: This compound has a similar structure but lacks the prop-2-enamide moiety.
N-(4-Chlorophenyl)-5-methoxypentanamide: This compound is similar but has a different substitution pattern on the pentyl chain.
N-(4-Chlorophenyl)-3-methoxyprop-2-enamide: This compound has a similar structure but with a different position of the methoxy group.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5-methoxypentyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-3-15(18)17-11-13(5-4-10-19-2)12-6-8-14(16)9-7-12/h3,6-9,13H,1,4-5,10-11H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHNFQKBTCYFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(CNC(=O)C=C)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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